4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde
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Overview
Description
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with azetidine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Difluoromethyl Groups: The difluoromethyl groups can be introduced via a Suzuki–Miyaura cross-coupling reaction using appropriate boronic acids.
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(Azetidin-1-yl)-3,5-difluorobenzoic acid.
Reduction: 4-(Azetidin-1-yl)-3,5-difluorobenzyl alcohol.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to target tubulin, disrupting the microtubular structure in cancer cells and causing cell cycle arrest and apoptosis. The difluoromethyl groups may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-Substituted-3-chloro-2-azetidinone derivatives: These compounds also feature an azetidine ring and have been studied for their anticonvulsant activity.
Azetidine and oxetane amino acid derivatives: These compounds contain azetidine rings and are used in the synthesis of heterocyclic amino acids.
Uniqueness
4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both azetidine and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C10H9F2NO |
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Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-7(6-14)5-9(12)10(8)13-2-1-3-13/h4-6H,1-3H2 |
InChI Key |
CKAAEWOIEUIQGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2F)C=O)F |
Origin of Product |
United States |
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